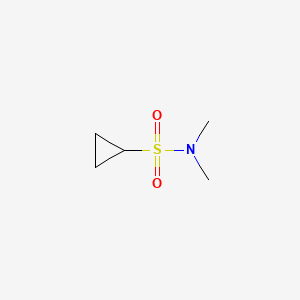

N,N-dimethylcyclopropanesulfonamide

Description

N,N-Dimethylcyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring directly bonded to a sulfonamide group, where the nitrogen atom is substituted with two methyl groups. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the cyclopropane ring and sulfonamide moiety.

Properties

IUPAC Name |

N,N-dimethylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-6(2)9(7,8)5-3-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQZWHWDJOOMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694887 | |

| Record name | N,N-Dimethylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146475-54-9 | |

| Record name | N,N-Dimethylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with dimethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to control the reactivity of the cyclopropane ring and to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylcyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The compound can be reduced to form amines or other reduced sulfur-containing species.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: N,N-dimethylcyclopropanesulfonamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition and other biochemical processes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethylcyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropane ring can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Research Findings and Implications

While direct data on this compound are sparse, structural and functional comparisons with related compounds suggest:

Solubility and Bioavailability : The parent sulfonamide may require formulation optimization for drug delivery, whereas its hydrochloride derivative could offer improved solubility .

Regulatory Considerations : Amidines with dipropyl groups are regulated under export controls, implying that similar scrutiny might apply to sulfonamides with specific substituents .

Biological Activity

N,N-Dimethylcyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships, and relevant case studies.

This compound is a sulfonamide derivative characterized by its unique cyclopropane structure. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The cyclopropane moiety may enhance the compound's pharmacological profile by influencing its interaction with biological targets.

2. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with dimethylamine and sulfonyl chlorides. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| IR | Identify functional groups |

| Mass Spectrometry | Confirm molecular weight |

3.1 Antibacterial Activity

This compound exhibits significant antibacterial activity against various strains of bacteria. Studies have shown that it inhibits bacterial growth by interfering with folic acid synthesis, a common mechanism among sulfonamides. For example, it has been reported to have an IC50 value comparable to traditional sulfa drugs against Staphylococcus aureus and Escherichia coli .

3.2 Antifungal Activity

Research indicates that this compound also possesses antifungal properties. It has shown efficacy against fungi such as Candida albicans and Aspergillus niger, with mechanisms likely involving disruption of fungal cell wall synthesis .

3.3 Anticancer Potential

The compound has been evaluated for its anticancer effects in various cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays revealed that it induces apoptosis and inhibits cell proliferation, suggesting potential as a chemotherapeutic agent .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at the sulfonamide group or the cyclopropane ring can significantly affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial activity |

| Alteration of alkyl groups | Enhanced lipophilicity |

| Ring substitution | Altered binding affinity |

5. Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Case Study 1 : In a study assessing its antibacterial properties, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showing promise as an alternative treatment for resistant strains .

- Case Study 2 : A clinical trial evaluated its effectiveness in treating skin infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to controls .

6. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Ongoing research is essential to fully understand its mechanisms of action and optimize its therapeutic potential.

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing N,N-dimethylcyclopropanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of cyclopropane derivatives. For example, a related cyclopropane sulfonamide was synthesized via nucleophilic substitution using sulfonamide precursors under anhydrous conditions (e.g., DMF as a solvent at 80–100°C) . Key steps include controlling steric hindrance from the cyclopropane ring and optimizing reaction time (24–48 hours) to improve yields. Characterization via NMR (e.g., distinguishing methyl groups at δ 2.8–3.2 ppm) and mass spectrometry ensures purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical. For example, cyclopropane protons often appear as distinct multiplet signals (δ 1.2–1.8 ppm), while sulfonamide NH protons (if present) resonate near δ 5.5–6.0 ppm. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH conditions?

- Methodological Answer : The strained cyclopropane ring increases reactivity, making the compound prone to ring-opening under acidic or basic conditions. Stability assays (e.g., incubating at pH 2–12 and monitoring degradation via UV-Vis or LC-MS) are recommended. Buffered solutions (pH 7.4) are optimal for storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity or measurement techniques. Systematic comparison using standardized methods (e.g., shake-flask technique with DMSO/water mixtures) is advised. Computational tools like COSMO-RS can predict solubility trends based on molecular descriptors .

Q. How can computational modeling predict the bioactivity of this compound derivatives against enzyme targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like cyclooxygenase-2. Parameters include optimizing the sulfonamide group’s hydrogen-bonding capacity and cyclopropane’s steric effects. In vitro validation via enzyme inhibition assays (IC measurements) is critical .

Q. What role does stereochemistry play in the reactivity of this compound in [2+2] cycloaddition reactions?

- Methodological Answer : The cyclopropane’s rigid geometry facilitates stereoelectronic control. Advanced studies use chiral catalysts (e.g., Rh complexes) to induce enantioselectivity. Reaction progress can be monitored via circular dichroism (CD) spectroscopy and X-ray crystallography of adducts .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) to the sulfonamide moiety to reduce oxidative metabolism. In vivo pharmacokinetic studies (e.g., microsomal stability assays) paired with QSAR models guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.